2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl-
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Overview
Description
2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a pyridinone ring substituted with a 4-chlorobenzoyl group, two methyl groups, and a phenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via acylation reactions using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation and Phenylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using suitable reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the 4-chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
- 2(1H)-Pyridinone, 3-(4-methylbenzoyl)-1,6-dimethyl-4-phenyl-
- 2(1H)-Pyridinone, 3-(4-fluorobenzoyl)-1,6-dimethyl-4-phenyl-
- 2(1H)-Pyridinone, 3-(4-bromobenzoyl)-1,6-dimethyl-4-phenyl-
Comparison:
- Uniqueness: The presence of the 4-chlorobenzoyl group in 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: The chlorine atom in the 4-chlorobenzoyl group can participate in nucleophilic substitution reactions, which may not be as feasible with other substituents like methyl or fluorine.
- Biological Activity: The specific substitution pattern can affect the compound’s binding affinity and selectivity towards biological targets, leading to differences in therapeutic potential.
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-12-17(14-6-4-3-5-7-14)18(20(24)22(13)2)19(23)15-8-10-16(21)11-9-15/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYLFMTQMOINF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162461 |
Source
|
Record name | 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143572-56-9 |
Source
|
Record name | 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143572569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 3-(4-chlorobenzoyl)-1,6-dimethyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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